molecular formula C9H13N3S B12049237 N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-methylamine

N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-methylamine

Cat. No.: B12049237
M. Wt: 195.29 g/mol
InChI Key: KDICPAWTSPTPGI-UHFFFAOYSA-N
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Description

N-[(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-methylamine is a heterocyclic compound featuring a bicyclic imidazo[2,1-b][1,3]thiazole core substituted with methyl groups at positions 2 and 6.

Properties

Molecular Formula

C9H13N3S

Molecular Weight

195.29 g/mol

IUPAC Name

1-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-methylmethanamine

InChI

InChI=1S/C9H13N3S/c1-6-5-12-8(4-10-3)7(2)11-9(12)13-6/h5,10H,4H2,1-3H3

InChI Key

KDICPAWTSPTPGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=C(N=C2S1)C)CNC

Origin of Product

United States

Preparation Methods

Table 1: Representative Core Synthesis Conditions

Reagents/ConditionsTemperatureYieldReference
Hydrazide + α-halo ketone + HClReflux60–75%
Microwave irradiation (150°C)10–15 min70–85%

Functionalization: Methylamine Group Introduction

The methylamine group is typically introduced via reductive amination or nucleophilic substitution . Below are plausible methods inferred from related syntheses:

Reductive Amination

This method involves reacting an aldehyde intermediate with methylamine and a reducing agent.

Table 2: Reductive Amination Conditions

SubstrateReducing AgentSolventYieldReference
5-Formylimidazo-thiazoleNaBH(OAc)₃THF92%
Me₂NH·HCl

Procedure :

  • Aldehyde Preparation : The 5-formyl derivative is synthesized via oxidation or Vilsmeier-Haack reaction.

  • Amination : React with methylamine (excess) in THF, followed by NaBH(OAc)₃ reduction.

  • Workup : Extract with EtOAc, dry, and isolate the free base.

Palladium-Catalyzed Coupling

For halogenated intermediates (e.g., 5-bromo derivatives), Suzuki-Miyaura coupling with a methylamine boronic ester may be employed.

Table 3: Coupling Conditions

Catalyst SystemBaseSolventYieldReference
Pd₂(dba)₃ + BINAPNaO*t-BuToluene68%

Procedure :

  • Halogenation : Introduce a bromine atom at the 5-position via electrophilic substitution.

  • Coupling : React with methylamine boronic ester under Pd catalysis.

  • Purification : Reverse-phase chromatography.

Salt Formation: Dihydrochloride Salt

The free base is often isolated as a hydrochloride salt for improved stability.

Table 4: Salt Formation Conditions

ReagentSolventYieldReference
4N HCl (dioxane)CH₂Cl₂95%

Procedure :

  • Treatment : Dissolve the free base in CH₂Cl₂ and add HCl (dioxane).

  • Crystallization : Stir at 0°C, filter, and dry in vacuo.

Critical Analysis of Challenges

  • Core Synthesis : Regioselectivity in cyclization and achieving 2,6-dimethyl substitution remain unaddressed in literature.

  • Functionalization : Limited data on direct alkylation or coupling at the 5-position.

  • Purity : Isolation of the dihydrochloride salt requires careful basification and extraction .

Chemical Reactions Analysis

Types of Reactions

N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

    Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted imidazo[2,1-b][1,3]thiazole derivatives.

Scientific Research Applications

N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-methylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-methylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₀H₁₄N₄S
  • CAS Number : 885530-85-8 (free base), 3D-CXB36223 (dihydrochloride salt)
  • Role : Primarily used in the synthesis of carboxamide and carbohydrazide derivatives targeting infectious diseases and cancer .

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The imidazo[2,1-b][1,3]thiazole scaffold is highly versatile, with biological activity modulated by substituent type and position. Below is a comparative analysis of key analogs:

Compound Substituents Key Features Biological Activity Source
N-[(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-methylamine (Target) 2,6-dimethyl; methylamine Intermediate for bioactive derivatives; no direct activity reported N/A
ND-11543 3-Fluoro-4-(trifluoromethylpyridinylpiperazinyl)benzyl carboxamide Anti-tuberculosis agent MIC = 0.06 µM against M. tuberculosis H37Rv
Compound 12h () 4-Bromophenyl; triazole-linked hydroxycyclohexyl acetamide IDO1 enzyme inhibitor IC₅₀ = 1.2 µM against human IDO1
(E)-N’-(2-hydroxybenzylidene)-2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbohydrazide Thiadiazole-carbohydrazide with hydroxybenzylidene Anticancer agent 20–29% growth inhibition at 10 µM (NCI-60 panel)
Methyl({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amine 6-methyl (vs. 2,6-dimethyl in target) Structural isomer Unreported; likely reduced steric hindrance compared to 2,6-dimethyl analog

Functional Group Impact on Bioactivity

Carboxamide Derivatives (e.g., ND-11543)

  • Activity : Anti-tuberculosis potency (MIC = 0.06 µM) attributed to the trifluoromethylpyridinylpiperazinyl group enhancing lipophilicity and target binding .
  • Comparison : The target compound lacks the carboxamide moiety, limiting direct antimicrobial activity but serving as a precursor for such derivatives.

Carbohydrazide Derivatives (e.g., )

  • Activity : Hydrazone-linked thiadiazole derivatives show moderate anticancer activity, likely due to hydrogen bonding with cellular targets .
  • Divergence: The target’s methylamine group cannot form similar hydrogen bonds, explaining its role as an intermediate rather than an active compound.

Triazole-Linked Acetamides (e.g., 12h)

  • Activity : High IDO1 inhibition (IC₅₀ = 1.2 µM) via triazole-mediated interactions with the enzyme’s heme pocket .
  • Structural Contrast : The target’s simpler methylamine side chain lacks the spatial complexity required for such enzyme interactions.

Positional Isomerism (2,6-Dimethyl vs. 6-Methyl)

The 6-methyl isomer (CAS 1157238-16-8) differs from the target compound by the absence of the 2-methyl group.

Biological Activity

N-[(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-methylamine is a compound with significant potential in pharmacological applications. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and other relevant pharmacological effects.

  • Molecular Formula: C9H13N3S
  • Molecular Weight: 195.28 g/mol
  • CAS Number: [1487334]

Biological Activity Overview

Recent studies have indicated that compounds similar to this compound exhibit various biological activities. These include:

  • Antimicrobial Activity:
    • Research has shown that imidazo-thiazole derivatives possess notable antimicrobial properties. For instance, compounds with similar structures have been screened for their efficacy against various bacterial strains and fungi, demonstrating significant inhibition zones in agar diffusion tests .
  • Cytotoxicity:
    • Investigations into the cytotoxic effects of related compounds indicate potential applications in cancer therapy. The mechanism often involves the induction of apoptosis in cancer cells, which is a critical pathway for therapeutic efficacy .
  • Anti-inflammatory Effects:
    • Certain derivatives have shown promise in reducing inflammation markers in vitro and in vivo, suggesting a role in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition of bacterial growth
CytotoxicInduction of apoptosis in cancer cell lines
Anti-inflammatoryReduction of inflammation markers

Case Study 1: Antimicrobial Screening

A study conducted on various thiazole derivatives indicated that those containing the imidazo structure exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess potency.

Case Study 2: Cytotoxicity Assay

In vitro assays using human cancer cell lines demonstrated that this compound induced cell death through caspase activation pathways. The IC50 values suggested a promising therapeutic window for further development.

Safety and Toxicology

The compound has been classified with specific hazard codes indicating it may be harmful if ingested and can cause skin irritation . Safety assessments are crucial for determining the therapeutic index and guiding clinical applications.

Q & A

Basic: What synthetic methodologies are employed to prepare N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-methylamine?

The compound is typically synthesized via coupling reactions between imidazothiazole intermediates and methylamine derivatives. For example, analogous compounds (e.g., ND-11564) are prepared by reacting 2,6-dimethylimidazo[2,1-b]thiazole-5-carboxylic acid with substituted amines under carbodiimide-mediated coupling conditions (e.g., EDCI or DCC in DMF) . Optimization of benzylation or alkylation steps may involve sodium hydride (NaH) as a base in DMF to enhance yields, as seen in related imidazothiazole syntheses .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to verify substituent positions and methyl group integration. For example, methylamine protons typically resonate at δ 2.2–2.8 ppm, while imidazothiazole protons appear as distinct singlets or doublets .
  • X-ray Crystallography : Resolves 3D conformation and validates stereochemistry, as applied to structurally similar nitroimidazoles .
  • HRMS : Confirms molecular weight (e.g., expected [M+H]+^+ for C9_9H14_{14}N4_4S: 210.0943) .

Advanced: How do structural modifications influence the compound’s biological activity in antimicrobial studies?

Structure-activity relationship (SAR) studies on analogous imidazothiazoles reveal:

  • Methyl Substitutions : 2,6-Dimethyl groups enhance metabolic stability and membrane permeability, as observed in antitubercular imidazo[2,1-b]thiazoles .
  • Amine Linkers : N-Methylamine moieties improve solubility compared to bulkier aryl groups, but may reduce target affinity. Substitution with carboxamide (e.g., ND-11543) increases potency against intracellular pathogens .
  • Electron-Withdrawing Groups : Nitro or trifluoromethyl substitutions on the aryl ring enhance activity against resistant strains .

Advanced: What in vivo models are suitable for evaluating the compound’s efficacy and toxicity?

  • Mycobacterial Infection Models : Mouse models infected with M. tuberculosis are used to assess lung bacillary load reduction. Dosing regimens (e.g., 50 mg/kg oral) and pharmacokinetic parameters (Cmax_{max}, AUC) are optimized based on plasma stability data .
  • Toxicity Screening : Hepatotoxicity is evaluated via serum ALT/AST levels, while myelosuppression is monitored through peripheral blood cell counts .

Advanced: How can computational methods guide the optimization of this compound?

  • Molecular Docking : Predicts binding to targets like mycobacterial cytochrome P450 (CYP121). For example, imidazothiazoles with extended hydrophobic sidechains show stronger interactions with CYP121’s active site .
  • QSAR Modeling : Correlates substituent electronegativity with MIC values against M. tuberculosis, identifying optimal logP ranges (2.5–3.5) for blood-brain barrier penetration .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

  • Dose-Response Curves : Re-evaluate IC50_{50} values under standardized conditions (e.g., pH, serum content) to control for assay variability .
  • Resistance Profiling : Test against isogenic mutant strains to identify off-target effects. For example, nitroimidazole-resistant M. tuberculosis strains may retain susceptibility to methylamine derivatives due to alternative activation pathways .

Basic: What are the solubility and stability profiles of this compound under physiological conditions?

  • Solubility : Poor aqueous solubility (logP ~2.8) necessitates formulation with cyclodextrins or lipid nanoparticles. Co-solvents like PEG-400 improve bioavailability in preclinical models .
  • Stability : Susceptible to oxidative degradation in plasma. Stability studies (HPLC monitoring) recommend storage at -80°C under nitrogen to prevent decomposition .

Advanced: What mechanisms underlie resistance to imidazothiazole derivatives in pathogenic bacteria?

  • Enzymatic Inactivation : Overexpression of nitroreductases (e.g., M. tuberculosis NfnB) reduces nitro groups, diminishing prodrug activation .
  • Efflux Pumps : Upregulation of ABC transporters (e.g., DrrC) lowers intracellular concentrations. Co-administration with efflux inhibitors (e.g., verapamil) restores activity .

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